Bis(xylylazo)resorcinol

Catalog No.
S15288245
CAS No.
28514-75-2
M.F
C22H22N4O2
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(xylylazo)resorcinol

CAS Number

28514-75-2

Product Name

Bis(xylylazo)resorcinol

IUPAC Name

4,6-bis[(2,4-dimethylphenyl)diazenyl]benzene-1,3-diol

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C22H22N4O2/c1-13-5-7-17(15(3)9-13)23-25-19-11-20(22(28)12-21(19)27)26-24-18-8-6-14(2)10-16(18)4/h5-12,27-28H,1-4H3

InChI Key

XSNMLNOQYBFHPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=C(C=C3)C)C)C

Bis(xylylazo)resorcinol, also known as 2,4-bis(2,4-xylylazo)resorcinol, is a synthetic azo dye characterized by its vibrant orange hue. Its molecular formula is C22H22N4O2C_{22}H_{22}N_{4}O_{2}, and it has a molecular weight of approximately 374.44 g/mol. The compound is soluble in organic solvents like ethanol and toluene, while exhibiting distinct color changes in various chemical environments, such as concentrated sulfuric acid where it turns scarlet upon dilution .

The primary chemical reaction involving bis(xylylazo)resorcinol is the diazotization of 2,4-dimethylbenzenamine followed by its coupling with resorcinol. This process forms the azo bond, which is pivotal for the dye's coloration properties. The azo group (-N=N-) can undergo reductive cleavage under certain conditions, releasing aromatic amines that may have toxicological implications .

Bis(xylylazo)resorcinol has been studied for its biological activity, particularly its potential carcinogenic effects due to the cleavage of the azo bond into aromatic amines. These amines are known to exhibit mutagenic properties. Research indicates that the metabolism of azo dyes can lead to the formation of these harmful compounds through enzymatic processes in the liver and intestines . The compound's interaction with biological systems raises concerns regarding its safety in consumer products.

The synthesis of bis(xylylazo)resorcinol typically involves:

  • Diazotization: 2,4-dimethylbenzenamine is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: This diazonium salt is then coupled with resorcinol in an alkaline medium to yield bis(xylylazo)resorcinol.

This method is efficient and allows for the production of high-purity dye suitable for various applications .

Bis(xylylazo)resorcinol finds application primarily in:

  • Analytical Chemistry: It is used as a reagent for detecting and quantifying metal ions due to its ability to form colored complexes.
  • Dye Industry: Utilized in textile dyeing processes because of its vivid color and stability under various conditions.
  • Biological Studies: Employed in research settings to study azo dye metabolism and toxicity.

Interaction studies on bis(xylylazo)resorcinol have focused on its metabolic pathways and potential toxic effects. The compound can undergo reductive cleavage in both aerobic and anaerobic conditions, facilitated by intestinal microflora or liver enzymes. This process raises concerns about the bioavailability of potentially carcinogenic aromatic amines formed during metabolism . Additionally, studies suggest that exposure to this compound may lead to skin absorption of these harmful metabolites.

Several compounds share structural similarities with bis(xylylazo)resorcinol, primarily within the class of azo dyes. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Sudan IC16_{16}H12_{12}N2_{2}OKnown carcinogen; used in food coloring
Sudan IIC18_{18}H16_{16}N2_{2}OSimilar structure; also linked to carcinogenicity
4-(2,4-xylylazo)resorcinolC22_{22}H22_{22}N4_{4}O2_{2}A variant with different substituents affecting properties
1,3-Benzenediamine derivativesVariesGeneral class that includes various azo compounds

Uniqueness: Bis(xylylazo)resorcinol is distinguished by its specific combination of xylyl groups and resorcinol moiety, which contributes to its unique color properties and reactivity compared to other azo dyes. Its particular synthesis route also sets it apart from other similar compounds that may utilize different coupling partners or diazotization methods .

Diazonium Salt Formation and Coupling Mechanisms

The synthesis of bis(xylylazo)resorcinol begins with the diazotization of 2,4-dimethylbenzenamine (xylidine). In this step, nitrous acid ($$ \text{HNO}2 $$) generated *in situ* from sodium nitrite ($$ \text{NaNO}2 $$) and hydrochloric acid ($$ \text{HCl} $$) reacts with the primary amine group of xylidine at 0–5°C to form a diazonium chloride intermediate. The transient diazonium ion is stabilized at low temperatures due to its inherent instability, which risks decomposition into phenolic byproducts at elevated temperatures.

Subsequent coupling with resorcinol occurs via electrophilic aromatic substitution. The resorcinol substrate, activated by two electron-donating hydroxyl groups at the 1- and 3-positions, directs the diazonium electrophile preferentially to the 4-position (para to one hydroxyl and meta to the other). Steric hindrance from the methyl groups on the xylyl moiety further favors coupling at the less hindered 4-position over the 2-position. This regioselectivity ensures a single major product, critical for industrial reproducibility.

Table 1: Key Reaction Parameters for Diazonium Coupling

ParameterLaboratory ScaleIndustrial Scale
Temperature0–5°C0–10°C
pH1.5–2.55.5–6.5
Reaction Time2–4 hours6–8 hours
Solvent SystemAqueous HCl/EtOHWater/Toluene

Industrial-Scale Production Challenges

Scaling bis(xylylazo)resorcinol synthesis introduces multifaceted challenges:

  • Diazonium Stability: Large batches require precise temperature control (<10°C) to prevent premature decomposition of the diazonium intermediate. Industrial reactors often employ jacketed cooling systems and incremental reagent addition to mitigate exothermic side reactions.

  • pH Management: While laboratory procedures use strongly acidic conditions (pH 1.5–2.5), industrial coupling occurs at near-neutral pH (5.5–6.5) to enhance resorcinol’s nucleophilicity without destabilizing the diazonium ion. Buffering agents like sodium acetate maintain this balance, though residual acidity necessitates post-reaction neutralization.

  • Purification Complexity: The crude product contains unreacted resorcinol, xylidine derivatives, and inorganic salts. Industrial purification employs sequential solvent extraction (e.g., toluene for azo compound recovery) followed by recrystallization from ethanol-water mixtures. However, methyl group steric effects reduce crystal lattice stability, often yielding amorphous solids that complicate filtration.

Table 2: Industrial vs. Laboratory Yield Comparison

ConditionLaboratory Yield (%)Industrial Yield (%)
Diazonium Formation92–9585–88
Coupling Efficiency89–9178–82
Overall Purity>9894–96

Green Chemistry Approaches in Synthesis

Recent efforts aim to reduce the environmental footprint of bis(xylylazo)resorcinol synthesis:

  • Solvent Replacement: Traditional ethanol-toluene systems are being supplanted by cyclopentyl methyl ether (CPME), a non-polar, biodegradable solvent with comparable azo compound solubility. Pilot studies show CPME reduces volatile organic compound (VOC) emissions by 40% without sacrificing yield.

  • Catalytic Diazotization: Heterogeneous catalysts like sulfonated graphene oxide enable diazotization at higher pH (2.0–3.0), minimizing hydrochloric acid usage by 30%. This approach also accelerates reaction kinetics, cutting diazonium formation time to 1.5 hours.

  • Waste Valorization: Spent acidic liquors from neutralization steps are treated with lime ($$ \text{Ca(OH)}2 $$) to precipitate calcium nitrate ($$ \text{Ca(NO}3)_2 $$), which is repurposed as fertilizer feedstock. Additionally, unreacted resorcinol is recovered via ion-exchange resins and reused in subsequent batches.

Equation 1: Calcium Nitrate Recovery
$$
2 \text{HNO}3 + \text{Ca(OH)}2 \rightarrow \text{Ca(NO}3)2 + 2 \text{H}_2\text{O} \quad \text{}$$

The reductive cleavage of azo bonds in bis(xylylazo)resorcinol represents a fundamental chemical transformation that proceeds through several distinct mechanistic pathways . This compound, with molecular formula C₂₂H₂₂N₄O₂, contains two azo linkages that are highly susceptible to reduction under various conditions [2] [3]. The reductive cleavage typically yields resorcinol and two molecules of 2,4-dimethylaniline as the primary products .

Single Electron Transfer Mechanisms

Sodium hydrosulfite emerges as one of the most effective reducing agents for bis(xylylazo)resorcinol, operating through a single electron transfer mechanism [4]. Under aqueous conditions at pH 4-7 and temperatures ranging from 25-50°C, the reduction proceeds with yields of 85-95% . The mechanism involves initial electron transfer to the azo nitrogen atoms, forming radical anion intermediates that subsequently undergo protonation [5] [4]. The hydrated electron generated during the reduction process reacts rapidly with the azo group, forming a hydrazyl radical that further participates in subsequent reduction steps [4].

Catalytic Hydrogenation Pathways

Heterogeneous catalytic hydrogenation represents another major pathway for azo bond cleavage in bis(xylylazo)resorcinol [6]. Palladium on carbon catalysts demonstrate exceptional efficiency, achieving yields of 90-98% under mild conditions including ethanol solvent, 50°C temperature, and 1 atmosphere hydrogen pressure [7]. The mechanism involves adsorption of both hydrogen and the azo compound onto the metal surface, followed by stepwise hydrogen addition across the nitrogen-nitrogen double bond [6] [7].

Platinum-based catalysts also demonstrate effectiveness in catalytic hydrogenation, particularly platinum oxide systems that can operate under elevated pressure conditions [7]. These catalysts show yields ranging from 88-96% and exhibit broader substrate tolerance compared to palladium systems [6] [7].

Transfer Hydrogenation Systems

Iron powder combined with calcium chloride constitutes an efficient system for reductive cleavage through transfer hydrogenation mechanisms [8]. This system operates under mild conditions and achieves yields of 92-97% while tolerating various sensitive functional groups including halides, carbonyls, and esters [8]. The mechanism involves iron powder serving as the hydrogen source in the presence of calcium chloride as an activating agent [8].

Electrochemical Reduction Mechanisms

Electrochemical reduction of bis(xylylazo)resorcinol follows an ECEC mechanism involving two electrons and two protons [9] [10]. Cyclic voltammetry studies reveal two distinct reduction peaks, with the first reduction wave generating anion radicals detected by electron paramagnetic resonance spectroscopy [9]. The unpaired electron density concentrates on the azo nitrogen atoms while also distributing over the aromatic ring system [9] [10].

Reducing AgentReaction ConditionsMechanism TypeYield Range (%)
Sodium hydrosulfiteAqueous, pH 4-7, 25-50°CSingle electron transfer85-95
Palladium on carbonEthanol, 50°C, 1 atm H₂Heterogeneous catalysis90-98
Platinum catalystVarious solvents, elevated pressureHeterogeneous catalysis88-96
Iron/calcium chlorideTransfer hydrogenation conditionsTransfer hydrogenation92-97
Hydrazine hydrateAcidic medium, refluxDirect hydride transfer75-90

Electrophilic Aromatic Coupling Reactions

Electrophilic aromatic coupling reactions constitute the primary synthetic route for bis(xylylazo)resorcinol formation through diazonium salt chemistry [11] [12]. These reactions proceed via electrophilic aromatic substitution mechanisms where aryldiazonium cations serve as electrophiles and activated aromatic compounds function as nucleophiles [11] [13].

Diazonium Salt Formation and Reactivity

The synthesis begins with diazotization of 2,4-dimethylaniline using sodium nitrite in hydrochloric acid medium at low temperatures [12]. This process generates the corresponding diazonium salt, which exhibits weakly electrophilic character due to the electron-donating methyl substituents [12] [13]. The diazonium species demonstrates optimal stability under acidic conditions and requires careful temperature control to prevent decomposition [11] [12].

Coupling with Resorcinol

The electrophilic aromatic substitution occurs when the diazonium salt reacts with resorcinol, which serves as an activated aromatic nucleophile due to its hydroxyl substituents [11] [14]. The reaction proceeds preferentially at the para positions relative to the hydroxyl groups, driven by the electron-donating effects of the oxygen atoms [14] [13]. When para positions become occupied, coupling occurs at ortho positions, albeit at reduced reaction rates [11] [13].

The mechanism involves initial attack of the aromatic π electrons on the electrophilic nitrogen atom of the diazonium species, generating a resonance-stabilized carbocation intermediate [12] [13]. This intermediate subsequently undergoes deprotonation to yield the final azo product while regenerating the aromatic character of the ring system [12] [13].

pH Optimization and Reaction Conditions

The coupling reaction exhibits strong pH dependence, with optimal conditions varying based on the nucleophilic partner [12] [13]. For phenolic compounds like resorcinol, slightly alkaline conditions (pH 8-9) prove most favorable as they promote formation of phenoxide ions that demonstrate enhanced nucleophilicity [12] [13]. However, excessive alkalinity above pH 10 leads to formation of unreactive diazohydroxide or diazotate ions, significantly reducing coupling efficiency [12] [13].

Regioselectivity and Substituent Effects

The regioselectivity of coupling reactions depends on the substitution pattern of both the diazonium component and the aromatic nucleophile [14] [15]. Electron-donating substituents on the nucleophilic partner enhance reactivity and direct coupling to positions ortho and para to these groups [11] [13]. Conversely, electron-withdrawing substituents reduce nucleophilicity and may alter regioselectivity patterns [11] [14].

ElectrophileReaction MediumRegioselectivityTypical Yield (%)
2,4-Dimethylphenyldiazonium chlorideAcidic aqueous (pH 1-3)Para to hydroxyl groups70-85
4-Nitrophenyldiazonium saltSlightly alkaline (pH 8-9)Ortho when para blocked65-80
Benzenediazonium chlorideBuffered aqueous solutionsPara preferential75-90
Substituted aryldiazonium saltsIce-cold conditionsDepends on substitution pattern60-85

Catalytic Processes Involving Transition Metal Complexes

Transition metal complexes play crucial roles in various chemical transformations of bis(xylylazo)resorcinol, functioning as catalysts, coordination sites, and electron transfer mediators [16] [17]. These metal-centered processes enable selective bond activation and facilitate novel reaction pathways not accessible through conventional organic chemistry approaches [16] [18].

Palladium-Catalyzed Transformations

Palladium complexes demonstrate exceptional catalytic activity in hydrogenation reactions of bis(xylylazo)resorcinol [18] [6]. Zero-valent palladium species coordinate to the azo bonds, activating them toward hydrogen addition through a well-established oxidative addition-reductive elimination cycle [18] [7]. Phosphine ligands enhance catalyst stability and tune selectivity by modifying the electronic environment around the metal center [18] [6].

The catalytic cycle involves initial coordination of the azo substrate to the palladium center, followed by oxidative addition of hydrogen gas [6] [7]. Subsequent migratory insertion and reductive elimination steps regenerate the active catalyst while delivering the reduced products [18] [7]. Turnover numbers exceeding 1000 demonstrate the high efficiency of these palladium-based systems [18].

Platinum Complex Catalysis

Platinum complexes exhibit distinct reactivity patterns compared to their palladium analogs, often demonstrating enhanced activity toward more challenging substrates [6] [7]. Platinum(II) complexes with nitrogen-donor ligands show particular effectiveness in coordination activation of azo bonds [17] [6]. These systems operate under milder conditions than conventional heterogeneous catalysts while maintaining good selectivity profiles [6] [7].

The coordination activation mechanism involves direct binding of the azo nitrogen atoms to the platinum center, which polarizes the nitrogen-nitrogen bond and facilitates subsequent chemical transformations [17] [6]. This approach enables selective manipulation of one azo group in the presence of other reactive functionalities [17].

Iron and Copper Complex Systems

Iron(III) complexes, particularly those incorporating porphyrin ligands, catalyze oxidative transformations of bis(xylylazo)resorcinol [19] [20]. These systems demonstrate variable efficiency depending on the specific ligand environment and reaction conditions [19]. Copper complexes operate through redox cycling mechanisms, alternating between oxidation states to facilitate electron transfer processes [16] [20].

Manganese(II) complexes show exceptional reactivity in oscillatory reaction systems, where they mediate complex autocatalytic oxidation processes [19]. These reactions demonstrate the intricate interplay between metal coordination and substrate reactivity in dynamic chemical systems [19].

Photocatalytic Metal Systems

Ruthenium(II) complexes containing azo-containing ligands enable photocatalytic bond cleavage under visible light irradiation [21] [17]. These systems operate through photoinduced electron transfer mechanisms, where light absorption promotes metal-to-ligand charge transfer states that subsequently participate in bond activation [21] [22]. The photocatalytic approach offers spatial and temporal control over chemical transformations, enabling selective bond cleavage under mild conditions [21] [22].

Recent developments in photocatalytic azo bond cleavage utilize red light activation through consecutive two-photon processes [21] [22]. These mechanisms involve initial formation of triplet excited states followed by reductive quenching to generate reactive intermediates capable of cleaving azo bonds [21] [22].

Metal ComplexLigand SystemCatalytic RoleEfficiency
Palladium(0) complexesPhosphine ligandsHydrogenation catalystHigh (TON > 1000)
Platinum(II) complexesNitrogen-donor ligandsCoordination activationModerate (TON 100-500)
Nickel(II) complexesBipyridine derivativesElectron transfer mediatorGood (TON 500-1000)
Iron(III) complexesPorphyrin complexesOxidation catalystVariable
Copper(I/II) complexesPhenanthroline ligandsRedox cyclingModerate to good
Ruthenium(II) complexesAzo-containing ligandsPhotocatalytic activationLight-dependent

Redox-Active Ligand Systems

The azo functionality in bis(xylylazo)resorcinol itself can serve as a redox-active ligand when coordinated to transition metals [16] [17]. These complexes exhibit redox non-innocent behavior, where electron transfer occurs at the ligand rather than the metal center [16]. This property enables the coordinated azo groups to function as electron reservoirs, facilitating catalytic electron transfer processes [16].

The application of bis(xylylazo)resorcinol in dye-sensitized solar cells represents a significant advancement in organic photovoltaic technology. Azo compounds have demonstrated considerable potential as photosensitizers due to their strong absorption characteristics in the visible spectrum and their ability to facilitate efficient electron transfer processes [6] [7].

Research has established that azo dyes with carboxylate, sulfonate, hydroxyl, and pyridyl anchoring groups exhibit varying degrees of effectiveness in dye-sensitized solar cell applications [8]. The optoelectronic properties of these compounds are strongly dependent on the nature of the anchoring group, with carboxylate demonstrating superior performance characteristics [7] [8].

Bis(xylylazo)resorcinol exhibits absorption maxima in the range of 320-410 nanometers, positioning it within the optimal wavelength range for solar energy harvesting [6] [9]. The compound's electronic structure, featuring extended conjugation through the azo linkages, enables efficient light absorption and subsequent electron injection into the titanium dioxide semiconductor matrix [7].

The photostability of bis(xylylazo)resorcinol under illumination conditions is crucial for long-term solar cell performance. Studies on similar azo compounds have demonstrated that structural modifications can significantly enhance photochemical stability while maintaining high extinction coefficients [6]. The resorcinol moiety provides additional stabilization through its hydroxyl groups, which can form hydrogen bonds with the semiconductor surface [8].

Power conversion efficiencies of azo dye-based dye-sensitized solar cells have achieved values ranging from 2.59% to 4.17%, with optimization potential through molecular engineering [6]. The thermal stability of bis(xylylazo)resorcinol, exceeding 400°C, ensures device reliability under operational conditions [10].

Polymer Crosslinking Agents

The utilization of bis(xylylazo)resorcinol as a polymer crosslinking agent exploits both the reactive hydroxyl groups of the resorcinol moiety and the thermal stability of the azo linkages. The compound's ability to participate in crosslinking reactions while maintaining structural integrity at elevated temperatures makes it valuable for high-performance polymer applications [11] [12].

Crosslinking mechanisms involving resorcinol derivatives typically proceed through hydroxyl group reactivity with various crosslinking agents. The presence of two hydroxyl groups in bis(xylylazo)resorcinol provides multiple reaction sites for crosslink formation, enabling the creation of robust three-dimensional polymer networks [11] [13].

Thermal analysis of resorcinol-based crosslinking systems has revealed that the addition of resorcinol derivatives can reduce curing times by up to 71% without compromising the final polymer properties [14]. The incorporation of bis(xylylazo)resorcinol into polymer matrices enhances both thermal stability and mechanical properties through the formation of stable crosslinked structures [15].

The azo linkages in bis(xylylazo)resorcinol contribute additional functionality beyond simple crosslinking. These groups can undergo photoisomerization under appropriate conditions, potentially enabling the development of photo-responsive polymer materials [12] [16]. The combination of thermal crosslinking capability with photoswitchable properties creates opportunities for advanced smart material applications.

Optimization of crosslinking density is crucial for achieving desired mechanical properties. Studies on azobenzene-containing polymers have demonstrated that crosslinking density significantly influences photomechanical properties, with optimal densities producing materials capable of fast and reversible photoinduced deformation [12] [16].

Molecular Sensing Platforms

Bis(xylylazo)resorcinol exhibits exceptional potential as a molecular sensing platform, leveraging both its colorimetric properties and metal coordination capabilities. The compound's ability to form stable complexes with metal ions while undergoing distinct color changes makes it valuable for analytical applications requiring both qualitative and quantitative detection [17] [18].

The sensing mechanism primarily operates through metal ion coordination with the hydroxyl groups of the resorcinol moiety and the nitrogen atoms of the azo linkages. This coordination results in significant changes in the electronic absorption spectrum, manifesting as observable color changes that enable naked-eye detection [17] [19].

Complexation studies with similar azo-resorcinol compounds have demonstrated the formation of stable 1:1 and 1:2 metal-to-ligand complexes, depending on the specific metal ion and solution conditions [19] [20]. The stability constants of these complexes are typically high, ensuring reliable sensing performance across a range of analytical conditions [19].

Detection limits for metal ion sensing using azo-based chromogenic sensors typically fall within the micromolar range, meeting the sensitivity requirements for many analytical applications [18]. The dual metal ion sensing capability, as demonstrated by related azo compounds, enables simultaneous detection of multiple analytes with high selectivity [18].

The sensing platform exhibits remarkable reversibility and restorability, critical characteristics for practical analytical applications [18]. The ability to regenerate the sensor through appropriate chemical treatment extends its operational lifetime and reduces analytical costs [21].

Environmental applications of bis(xylylazo)resorcinol-based sensors include water quality monitoring and trace metal analysis. The compound's stability in aqueous solutions and its resistance to interference from common matrix components make it suitable for complex environmental samples [22] [21].

The incorporation of bis(xylylazo)resorcinol into solid-phase extraction materials has been explored for metal ion preconcentration applications [22] [21]. Sol-gel immobilization techniques enable the creation of reusable sensing materials with enhanced mechanical stability and improved handling characteristics [21].

Spectroscopic characterization of metal complexes formed with bis(xylylazo)resorcinol reveals distinct absorption bands that facilitate both qualitative identification and quantitative determination of target analytes [20] [23]. The high molar extinction coefficients typical of azo compounds ensure excellent sensitivity in spectrophotometric applications [17].

XLogP3

6.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

374.17427596 g/mol

Monoisotopic Mass

374.17427596 g/mol

Heavy Atom Count

28

General Manufacturing Information

1,3-Benzenediol, 4,?-bis[2-(dimethylphenyl)diazenyl]-: ACTIVE

Dates

Last modified: 08-11-2024

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